An In-depth Technical Guide to Methyl 4-hydroxyphenylacetate
An In-depth Technical Guide to Methyl 4-hydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxyphenylacetate (B1229458), also known as methyl (p-hydroxyphenyl)acetate, is an aromatic ester that has garnered interest in various scientific fields. It is a naturally occurring compound, having been isolated from microorganisms such as Penicillium chrysogenum, and serves as a versatile synthetic intermediate in the pharmaceutical and chemical industries.[1][2] Notably, it is a key precursor in the synthesis of atenolol, a widely used beta-blocker, and other biologically active molecules.[3] This technical guide provides a comprehensive overview of the fundamental properties, experimental protocols, and analytical methodologies related to methyl 4-hydroxyphenylacetate.
Core Physicochemical Properties
Methyl 4-hydroxyphenylacetate is a white to pale yellow crystalline solid at room temperature.[2] Its core physicochemical properties are summarized in the table below, providing a ready reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 14199-15-6 | [4] |
| Molecular Formula | C₉H₁₀O₃ | [4][5] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | White to pale yellow crystals or crystalline powder | [2][6] |
| Melting Point | 55-58 °C | [3] |
| Boiling Point | 162-163 °C at 5 mmHg | [3] |
| Solubility | Soluble in ether, alcohol, and chloroform. | |
| InChI Key | XGDZEDRBLVIUMX-UHFFFAOYSA-N | [5] |
| SMILES | COC(=O)CC1=CC=C(C=C1)O | [5] |
Spectral Data Summary
Spectroscopic analysis is crucial for the identification and characterization of methyl 4-hydroxyphenylacetate. A summary of key spectral data is provided below.
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR | Spectral data is available and can be used for structural elucidation. |
| ¹³C NMR | Spectral information is available for structural confirmation. |
| FTIR | The spectrum shows characteristic peaks for the hydroxyl and ester functional groups. |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.[1][7] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of methyl 4-hydroxyphenylacetate are essential for its practical application in research and development.
Synthesis: Fischer Esterification
A common and straightforward method for the synthesis of methyl 4-hydroxyphenylacetate is the Fischer esterification of 4-hydroxyphenylacetic acid with methanol (B129727), using a strong acid catalyst.
Materials:
-
4-hydroxyphenylacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can then be subjected to a work-up procedure, typically involving neutralization and extraction, followed by purification.
Purification Methodologies
Purification of the crude product is critical to obtain methyl 4-hydroxyphenylacetate of high purity. The two primary methods are recrystallization and column chromatography.
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures.[2][8]
General Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Good starting points for moderately polar compounds like methyl 4-hydroxyphenylacetate include ethyl acetate (B1210297)/hexanes or toluene/heptane.[9]
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, which may be followed by cooling in an ice bath to promote crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals, for instance, in a desiccator or a vacuum oven, to remove any residual solvent.
For more challenging separations or to obtain very high purity, silica (B1680970) gel column chromatography is a highly effective method.[10]
Protocol adaptable from a similar compound: [10]
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A solvent system of hexane (B92381) and ethyl acetate is a common starting point. The optimal ratio should be determined by preliminary TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column to create a uniform stationary phase bed.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column, allowing the components of the mixture to separate based on their differential adsorption to the silica gel.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[10]
Analytical Methods
Accurate and reliable analytical methods are paramount for the quality control and characterization of methyl 4-hydroxyphenylacetate.
Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of methyl 4-hydroxyphenylacetate.
General Method Parameters (adaptable for methyl 4-hydroxyphenylacetate): [11][12]
-
Column: A C18 stationary phase is commonly used for the separation of moderately polar aromatic compounds.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid for better peak shape) is typically employed.[11]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.
-
Quantification: Can be performed using an external or internal standard method.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of a polar phenolic hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic performance of methyl 4-hydroxyphenylacetate.[13]
Derivatization (Silylation - a common method): [13]
-
Evaporate the solvent from the sample to dryness.
-
Add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS)) and a suitable solvent (e.g., pyridine).
-
Heat the mixture to ensure complete derivatization.
-
The resulting trimethylsilyl (B98337) (TMS) ether is more volatile and can be readily analyzed by GC-MS.
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium is typically used.
-
Injection: Split or splitless injection depending on the concentration.
-
Temperature Program: An optimized temperature ramp is used to separate the analyte from any impurities.
-
MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.
Biological Activity and Signaling Pathways
While methyl 4-hydroxyphenylacetate is a known natural product and synthetic intermediate, there is currently a lack of published scientific literature detailing its specific interactions with and modulation of cellular signaling pathways. Its biological activity has been noted in specific contexts, such as the inhibition of the tobacco mosaic virus.[3]
The parent compound, 4-hydroxyphenylacetic acid, a microbial metabolite of aromatic amino acids, has been studied for its biological effects. For instance, it has been shown to be involved in the ortho-hydroxylation of resveratrol (B1683913) to produce piceatannol, a reaction catalyzed by 4-hydroxyphenylacetate-3-hydroxylase.[14] However, direct evidence of the signaling pathways modulated by methyl 4-hydroxyphenylacetate itself is not available in the current body of scientific literature. Therefore, a diagram of its signaling pathways cannot be provided at this time. Further research is required to elucidate the specific molecular targets and cellular mechanisms of action for methyl 4-hydroxyphenylacetate.
Visualizations
Experimental Workflow: Synthesis to Pure Compound
The following diagram illustrates the general workflow for the synthesis and purification of methyl 4-hydroxyphenylacetate.
References
- 1. Benzeneacetic acid, 4-hydroxy-, methyl ester | C9H10O3 | CID 518900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. alkalisci.com [alkalisci.com]
- 4. scbt.com [scbt.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Methyl 4-hydroxyphenylacetate, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, methyl ester | SIELC Technologies [sielc.com]
- 12. Separation of Methyl 3-chloro-4-hydroxyphenylacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
